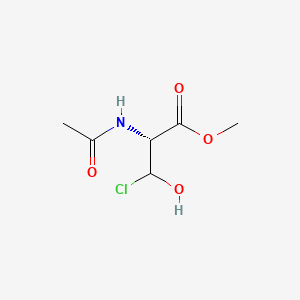

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an acetamido group, a chloro substituent, and a hydroxy group attached to a propanoate backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by selective chlorination and acetamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts are employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chloro substituent or to convert the acetamido group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chloro and hydroxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate: The enantiomer of the compound with different stereochemistry.

Methyl 2-acetamido-3-hydroxypropanoate: Lacks the chloro substituent, resulting in different reactivity and applications.

Methyl 2-amino-3-chloro-3-hydroxypropanoate: Contains an amino group instead of an acetamido group, altering its chemical properties.

Uniqueness

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both chloro and hydroxy groups

Actividad Biológica

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate, also known as methyl 2-acetamido-3-chloro-3-hydroxypropanoate, is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClNO4

- CAS Number : 87333-22-0

Synthesis

The synthesis of this compound involves several key steps that typically include the acylation of amino acids and subsequent chlorination. The detailed synthetic pathway can be referenced in various organic chemistry literature focusing on amino acid derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | <4 |

| Staphylococcus aureus | 0.063 |

| Enterococcus faecalis | <4 |

| Klebsiella pneumoniae | >8 |

| Salmonella spp. | >8 |

These values suggest that the compound is particularly effective against certain Gram-positive bacteria while displaying weaker activity against some Gram-negative strains .

The antimicrobial action of this compound is thought to involve the inhibition of bacterial cell wall synthesis. The compound may act by interfering with the enzymatic processes necessary for the incorporation of D-alanine into peptidoglycan layers, crucial for bacterial survival .

Case Study 1: Efficacy Against Resistant Strains

In a clinical evaluation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound retained significant inhibitory effects, suggesting potential applications in treating resistant infections .

Case Study 2: Selective Inhibition in Cystic Fibrosis Patients

Another study highlighted the compound's ability to selectively inhibit bacterial strains commonly found in cystic fibrosis patients. This selectivity is crucial as it could help manage infections caused by opportunistic pathogens like Pseudomonas aeruginosa without disrupting beneficial flora .

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are essential. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage parameters in clinical settings .

Propiedades

IUPAC Name |

methyl (2R)-2-acetamido-3-chloro-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4/c1-3(9)8-4(5(7)10)6(11)12-2/h4-5,10H,1-2H3,(H,8,9)/t4-,5?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHCGSFJVYQRV-ROLXFIACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.